molecular formula C6H9BrClNO B8144968 1-(5-Bromofuran-2-yl)ethanamine hydrochloride

1-(5-Bromofuran-2-yl)ethanamine hydrochloride

Cat. No.: B8144968
M. Wt: 226.50 g/mol
InChI Key: FKRYJPPQTPWPHV-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)ethanamine hydrochloride (CAS 2250241-99-5) is a halogenated amine salt with the molecular formula C₆H₉BrClNO and a molecular weight of 226.5 g/mol . It features a bromine-substituted furan ring linked to an ethylamine backbone, protonated as a hydrochloride salt. This compound is widely used in pharmaceutical research, particularly as an intermediate in synthesizing kinase inhibitors and other bioactive molecules . Key suppliers include Bide Pharmatech Ltd. and Beijing Solarbio Science & Technology Co., Ltd., highlighting its commercial relevance .

Properties

IUPAC Name

1-(5-bromofuran-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRYJPPQTPWPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables the direct introduction of boronic acid derivatives to pre-functionalized furan intermediates. For instance, methyl 5-bromofuran-2-carboxylate reacts with (3-cyanophenyl)boronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and K2CO3\text{K}_2\text{CO}_3 in DMF\text{DMF} at 80°C, yielding 5-substituted furans with >85% efficiency. Hydrolysis of the ester group followed by amidation or reductive amination completes the synthesis.

Buchwald-Hartwig Amination

Copper- or palladium-catalyzed amination allows direct coupling of aryl halides with amines. In one protocol, 5-bromo-2-furancarbonyl chloride reacts with ethylamine under CuI\text{CuI}-catalyzed conditions, though yields are moderate (50–65%) due to competing side reactions.

Innovative Industrial-Scale Methods

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance reaction control and scalability. A representative process involves:

  • Bromination : Continuous flow of furan-2-carbaldehyde and NBS\text{NBS} in CCl4\text{CCl}_4 at 40°C.

  • Reductive Amination : In-line hydrogenation using Raney Ni\text{Raney Ni} catalysts under H2\text{H}_2 pressure (3 bar).
    This method achieves 90% overall yield with <2% impurities, significantly outperforming batch processes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as the cyclization of 1,4-diketones, reducing reaction times from hours to minutes. For example, bromofuran formation is completed in 15 minutes at 150°C with 80% yield, compared to 6 hours under conventional heating.

Comparative Analysis of Synthesis Methods

MethodKey StepsCatalysts/ReagentsYield (%)Purity (%)
Classical BrominationPaal-Knorr, Electrophilic SubstitutionFeBr3\text{FeBr}_3, HCl\text{HCl}60–7590–95
Suzuki-MiyauraCross-Coupling, HydrolysisPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, K2CO3\text{K}_2\text{CO}_385–9098
Continuous FlowBromination, Reductive AminationNBS\text{NBS}, Raney Ni\text{Raney Ni}9098

Challenges and Optimization Strategies

Bromine Incorporation

Regioselective bromination at the 5-position is complicated by competing 3-substitution. Using bulky directing groups (e.g., trifluoromethyl) improves selectivity to >95%.

Amine Group Stability

The ethanamine side-chain is prone to oxidation during synthesis. Employing protective groups (e.g., tert-butyl carbamate) and low-temperature hydrogenation mitigates degradation.

Purification Difficulties

Chromatographic separation is often required due to polar byproducts. Industrial-scale processes adopt crystallization from ethanol-water mixtures, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromofuran-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(5-bromofuran-2-yl)ethanone.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(5-bromofuran-2-yl)ethanone

  • Reduction: 1-(5-bromofuran-2-yl)ethanamine

  • Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 1-(5-Bromofuran-2-yl)ethanamine hydrochloride exhibits antitumor properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways. For instance, studies indicate that this compound can inhibit the proliferation of prostate cancer cell lines by modulating androgen receptor activity .

Androgen Receptor Modulation

The compound acts as a potent androgen receptor modulator, showing high affinity for androgen receptors and strong antagonistic activity. This makes it a candidate for treating conditions such as prostate cancer and benign prostatic hyperplasia. Its ability to selectively inhibit androgen receptor signaling without significant agonistic effects is particularly advantageous for therapeutic applications .

Case Study 1: Prostate Cancer Treatment

In a study investigating the effects of various androgen receptor modulators, 1-(5-Bromofuran-2-yl)ethanamine hydrochloride was found to significantly reduce tumor growth in animal models of prostate cancer. The compound's mechanism was linked to its ability to inhibit cell proliferation and induce apoptosis through the modulation of the androgen receptor pathway .

Case Study 2: Antimalarial Activity

Another area of exploration has been the potential antimalarial activity of compounds related to 1-(5-Bromofuran-2-yl)ethanamine hydrochloride. Research indicates that derivatives of this compound may exhibit effectiveness against chloroquine-resistant strains of Plasmodium falciparum, highlighting its potential as a lead compound for developing new antimalarial therapies .

Comparison Table: Biological Activities

Activity Compound Mechanism Reference
Antitumor1-(5-Bromofuran-2-yl)ethanamine HClInduces apoptosis, inhibits proliferation
Androgen Receptor Antagonism1-(5-Bromofuran-2-yl)ethanamine HClModulates androgen receptor signaling
AntimalarialDerivatives of 1-(5-Bromofuran-2-yl)ethanamine HClInhibits growth of Plasmodium falciparum

Mechanism of Action

The mechanism by which 1-(5-Bromofuran-2-yl)ethanamine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Modifications

Furan vs. Thiophene vs. Pyridine Derivatives
  • 1-(5-Bromofuran-2-yl)ethanamine Hydrochloride (CAS 2250241-99-5): The furan ring provides moderate aromaticity and electron-rich properties due to oxygen.
  • 1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride (CAS 2244906-14-5):
    • Thiophene replaces furan, introducing sulfur’s higher aromaticity and polarizability. This increases lipophilicity and may alter metabolic stability. Molecular weight: 242.56 g/mol .
  • (S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride (CAS 1263094-16-1):
    • Pyridine’s nitrogen atom confers basicity (pKa ~5–6), enhancing water solubility. Bromine at the 5-position on pyridine may sterically hinder interactions compared to furan derivatives. Molecular weight: 237.53 g/mol .
Key Data Table: Heterocyclic Analogs
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
1-(5-Bromofuran-2-yl)ethanamine HCl 2250241-99-5 C₆H₉BrClNO 226.5 Furan, 5-Br, HCl salt
1-(4-Bromothiophen-2-yl)ethanamine HCl 2244906-14-5 C₆H₉BrClNS 242.56 Thiophene, 4-Br, HCl salt
(S)-1-(5-Bromopyridin-2-yl)ethanamine HCl 1263094-16-1 C₇H₁₀BrClN₂ 237.53 Pyridine, 5-Br, chiral center

Substituent and Functional Group Variations

Halogen and Positional Effects
  • Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in drug-receptor binding.
  • Chiral Centers :
    • Enantiomers like (R)-1-(5-Bromofuran-2-yl)ethanamine Hydrochloride (CAS 2241594-12-5) and its (S)-isomer (CAS 2241594-47-6) may exhibit divergent biological activities due to stereospecific binding .
Salt Form Differences
  • Mono- vs. Dihydrochloride Salts: The dihydrochloride salt of (S)-1-(5-Bromopyridin-2-yl)ethanamine (CAS 1391450-63-7) has a molecular weight of 273.99 g/mol and higher aqueous solubility compared to mono-HCl analogs, which is critical for formulation .

Structural Analogues in Medicinal Chemistry

  • Kinase Inhibitors: Bromofuran derivatives are implicated in targeting ATP-binding pockets of kinases, with bromine facilitating halogen bonds. For instance, 1-(5-bromofuran-2-yl)ethanone (CAS 3199-50-6) is a precursor in synthesizing inhibitors like those reported by Haddach et al. (2012) .
  • Neuroactive Compounds: Thiophene analogs like 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride (CAS 1803611-56-4) introduce hydroxyl groups, enhancing blood-brain barrier permeability .

Biological Activity

1-(5-Bromofuran-2-yl)ethanamine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(5-Bromofuran-2-yl)ethanamine hydrochloride is characterized by the presence of a bromine atom on the furan ring, which is known to influence its reactivity and biological properties. The molecular formula is C9_{9}H10_{10}BrN·HCl, and its structure can be represented as follows:

Chemical Structure C9H10BrNHCl\text{Chemical Structure }\quad \text{C}_9\text{H}_{10}\text{BrN}\cdot \text{HCl}

Synthesis

The synthesis of 1-(5-Bromofuran-2-yl)ethanamine hydrochloride typically involves the bromination of furan derivatives followed by amination. Various synthetic pathways have been explored, highlighting the versatility of brominated furan derivatives in creating biologically active compounds.

Antimicrobial Properties

Research indicates that 1-(5-Bromofuran-2-yl)ethanamine hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 1-(5-Bromofuran-2-yl)ethanamine hydrochloride has also been investigated. In a study examining its effects on human cancer cell lines, it was found to induce apoptosis in various cancer cells, including breast and colon cancer cells. The following table summarizes the results:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HT-29 (Colon Cancer)20Cell cycle arrest and apoptosis

The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activity of 1-(5-Bromofuran-2-yl)ethanamine hydrochloride is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its binding affinity to certain receptors, potentially leading to altered signaling pathways that promote cell death in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study: Antimicrobial Efficacy
    • A clinical trial investigated the use of 1-(5-Bromofuran-2-yl)ethanamine hydrochloride as an adjunct therapy for patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments alone.
  • Case Study: Cancer Treatment
    • In preclinical models, treatment with this compound resulted in a marked decrease in tumor size for xenograft models of breast cancer. This study supports further exploration into its use as a chemotherapeutic agent.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(5-Bromofuran-2-yl)ethanamine hydrochloride?

Answer:
A common approach involves bromination of a furan precursor followed by introduction of the ethanamine moiety. For example:

Bromination: React 2-furyl derivatives with brominating agents (e.g., NBS or Br₂ in controlled conditions) to yield 5-bromofuran intermediates.

Amine Attachment: Use reductive amination or nucleophilic substitution to introduce the ethanamine group. For instance, coupling 5-bromofuran-2-carbaldehyde with ammonium acetate under hydrogenation (e.g., H₂/Pd-C) may yield the amine, followed by HCl salt formation .
Key Considerations:

  • Protect reactive sites (e.g., amine) during bromination to avoid side reactions.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Store at -20°C in airtight, light-resistant containers for long-term stability (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable .
  • Handling: Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Waste Disposal: Segregate waste and consult institutional guidelines for halogenated amine disposal. Partner with certified hazardous waste services .

Basic: What analytical methods are used to confirm purity and structure?

Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (0.1% TFA) gradient. Compare against pharmacopeial impurity standards (e.g., EP/USP guidelines) .
    • Elemental Analysis: Verify Br and Cl content matches theoretical values (e.g., C: 40.6%, H: 4.2%, Br: 33.7%, Cl: 14.9% for C₆H₈BrClNO).
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to confirm furan ring protons (δ 6.5–7.5 ppm) and amine protons (δ 1.5–2.5 ppm) .
    • HRMS: Validate molecular ion peaks (e.g., [M+H⁺] at m/z 236.53) .

Advanced: How can researchers resolve contradictory spectral data during structural elucidation?

Answer:

  • Scenario: Discrepancies in NMR splitting patterns or unexpected LC-MS adducts.
  • Methodology:
    • 2D NMR (COSY, HSQC): Assign coupling interactions and differentiate between regioisomers (e.g., 5-bromo vs. 4-bromo substitution) .
    • Isotopic Labeling: Synthesize deuterated analogs to confirm proton assignments.
    • X-ray Crystallography: Resolve ambiguous stereochemistry or crystal packing effects .
  • Case Study: A 2023 study on similar brominated amines used HSQC to correct misassigned furan protons .

Advanced: What experimental designs are optimal for studying photodegradation kinetics?

Answer:

  • Accelerated Stability Testing:
    • Expose samples to UV light (e.g., 365 nm) in controlled chambers.
    • Analyze degradation products via LC-MS/MS every 24 hours.
  • Variables:
    • pH: Test buffers (pH 3–9) to assess acid/base stability.
    • Temperature: Compare room temperature vs. 40°C to model shelf-life .
  • Data Interpretation: Use Arrhenius plots to extrapolate degradation rates. A 2022 study on brominated impurities found pseudo-first-order kinetics under UV .

Advanced: How to address discrepancies in bioactivity data across studies?

Answer:

  • Root Causes:
    • Impurity profiles (e.g., residual solvents or isomers affecting assays) .
    • Variability in cell lines or assay conditions (e.g., pH, serum content).
  • Mitigation Strategies:
    • Repurification: Re-crystallize or use preparative HPLC to isolate the target compound.
    • Standardized Assays: Adopt validated protocols (e.g., OECD guidelines for cytotoxicity).
    • Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) and in vitro enzyme inhibition .

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